molecular formula C10H14O B1606616 2-(2,4-Dimethylphenyl)ethanol CAS No. 6597-59-7

2-(2,4-Dimethylphenyl)ethanol

Cat. No.: B1606616
CAS No.: 6597-59-7
M. Wt: 150.22 g/mol
InChI Key: CRFNQKYHIUVLSQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 25 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

1. Molecular Complex Formation

2-(2,4-Dimethylphenyl)ethanol is involved in the formation of molecular complexes with alcohols. X-ray crystallography studies have demonstrated the structural details of such complexes, highlighting their potential in understanding molecular interactions and crystal engineering (Toda, Tanaka, & Mak, 1985).

2. Crystal Structure Analysis

Research on crystal structures of molecular complexes involving this compound has provided insights into the hydrogen-bonded adducts and their layer-type architectures. These findings are crucial for the development of new materials and for understanding the structural basis of molecular interactions (Toda, Tanaka, & Mak, 1983).

3. Synthetic Chemistry

In synthetic chemistry, this compound plays a role in the facile synthesis of hydroxy- and aminoindoles. These compounds are significant in pharmaceutical and agrochemical research, demonstrating the chemical versatility and applicative potential of this compound (Tanaka, Yasuo, Aizawa, & Torii, 1989).

4. Spectroscopic Applications

This compound has been studied in the context of molecular absorption spectrometry, particularly in gas chromatography as a detector for alcohols. Such applications underscore its importance in analytical chemistry for the detection and analysis of various compounds (Sanz-Vicente, Cabredo, & Galbán, 1999).

5. Inclusion Complex Studies

Research on hydroxy inclusion complexes involving this compound provides insights into host-guest interactions. These studies are important for understanding molecular recognition and encapsulation, which have implications in drug delivery and molecular sensing technologies (Shin, Toda, & Jhon, 1987).

Safety and Hazards

The safety data sheet for 2-(2,4-Dimethylphenyl)ethanol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Properties

IUPAC Name

2-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNQKYHIUVLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289589
Record name 2-(2,4-Dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-59-7
Record name NSC62108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of carboxylic acid 9 (3.40 g; 17.87 mmol) in THF (100 ml) was cooled to 0° C. and treated with 35 ml of a 1.0M solution of borane in THF. After stirring this mixture overnight it was quenched with 1N HCl and the product was extracted into ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4) and freed of solvent. The crude product was filtered through a plug of silica gel eluting with 20% ethyl acetate in hexane to obtain 2.75 g (quantitative yield) of the product as a clear light oil. 1H NMR (CDCl3): δ2.25, 2.28 (s, 3H each); 2.88 (t, 2H); 3.78 (t, 2H); 6.97-7.07 (m, 3H). IR (neat): 3340, 2947, 1504, 1448, 1265, 1044 cm-1.
Quantity
3.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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